Positional Isomerism Dictates Functional Inactivity at AMPA Receptors: C-1 vs. C-3 Carboxylic Acid
In a systematic structure-activity relationship (SAR) study of decahydroisoquinoline-3-carboxylic acid derivatives, the relocation of the carboxylic acid group from the C-3 position to the C-1 position resulted in a complete loss of AMPA receptor antagonism. The compound (3S,4aR,6R,8aR)-6-(2-(1H-tetrazol-5-yl)ethyl)-decahydroisoquinoline-3-carboxylic acid (Compound 9) is a potent and selective AMPA antagonist, whereas its C-1 carboxy analog (Compound 30) was found to be 'inactive' under identical assay conditions [1]. This demonstrates that the C-1 carboxylic acid scaffold is not a functional substitute for the C-3 scaffold in neuropharmacological applications targeting ionotropic glutamate receptors.
| Evidence Dimension | AMPA receptor antagonism (functional activity) |
|---|---|
| Target Compound Data | Inactive (C-1 carboxy analog of compound 9) |
| Comparator Or Baseline | Compound 9 (C-3 carboxy analog): Potent, selective, systemically active AMPA antagonist |
| Quantified Difference | Complete loss of activity (from potent antagonist to inactive) |
| Conditions | Radioligand binding assays ([3H]AMPA) and functional depolarization assays on rat cortical tissue |
Why This Matters
Procurement of the C-1 isomer for AMPA receptor-targeted research would be scientifically futile, as the positional isomer demonstrates zero functional activity in this validated assay system.
- [1] Ornstein, P. L., et al. (1996). Structure-activity studies of 6-(tetrazolylalkyl)-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. 1. Effects of stereochemistry, chain length, and chain substitution. Journal of Medicinal Chemistry, 39(11), 2219-2231. View Source
